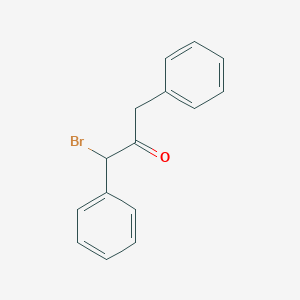

1-Bromo-1,3-diphenylpropan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

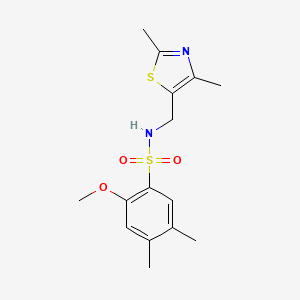

1-Bromo-1,3-diphenylpropan-2-one is a chemical compound that has been used in various scientific experiments . It is related to 1,3-Diphenyl-2-propanone, which has a sweet, faint, fruity odor reminiscent of bitter almond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-bromo-1-decylindolin-2-one was synthesized without isolation of the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of (1S)-1-bromo-1,3-diphenylpropan-2-one contains a total of 31 bonds; 18 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aliphatic) .Chemical Reactions Analysis

The conversion of 1-bromo-1,3-diphenylpropan-2-one into 1-phenylindan-2-one has been reported in the literature .Aplicaciones Científicas De Investigación

Conversion into 1-Phenylindan-2-one

1-Bromo-1,3-diphenylpropan-2-one can be converted into 1-phenylindan-2-one . This conversion process has been documented in the Journal of the Chemical Society .

Synthesis of Graphene Nanostructures

This compound is used in the synthesis of graphene nanostructures, including graphene nanoribbons and quantum dots . A reliable procedure to obtain mono- or dialkylated diphenyl-2-propanones, which are used in this synthesis, has been proposed .

Precursor for Fluorescent Polyphenylene Dendrimers

1,3-Diphenyl-2-propanone, a related compound, is used as a precursor to synthesize structurally defined, fluorescent polyphenylene dendrimers . These dendrimers are used as light emitters for organic light-emitting diodes (OLEDs) .

Synthesis of Polycyclic Aromatic Hydrocarbons

1,3-Diphenyl-2-propanone is also used in the synthesis of several other polycyclic aromatic hydrocarbons . These compounds have a wide range of applications in materials science and organic chemistry .

Synthesis of Conjugated Polymers

In addition to polycyclic aromatic hydrocarbons, 1,3-diphenyl-2-propanone is used in the synthesis of conjugated polymers . These polymers have unique electronic properties and are used in a variety of applications, including electronics and photonics .

Synthesis of Liquid Crystals

Although not directly related to 1-Bromo-1,3-diphenylpropan-2-one, halogenated compounds like 1-Bromo-2,3-difluorobenzene are used in the synthesis of liquid crystals . It’s possible that similar brominated compounds could have analogous applications .

Mecanismo De Acción

Mode of Action

1-Bromo-1,3-diphenylpropan-2-one is known to undergo conversion into 1-phenylindan-2-one . This suggests that the compound may interact with its targets through a process of halogen exchange, leading to structural changes that could affect the function of the target molecules .

Result of Action

Given its conversion into 1-phenylindan-2-one, it’s possible that the compound could induce structural changes in its targets, potentially altering their function .

Propiedades

IUPAC Name |

1-bromo-1,3-diphenylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-15(13-9-5-2-6-10-13)14(17)11-12-7-3-1-4-8-12/h1-10,15H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNUMHGLTDTBRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)

![2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2483962.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2483965.png)

![(E)-3,5-dichloro-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2483967.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2483969.png)

![ethyl 4-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2483971.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B2483978.png)

![3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B2483979.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)